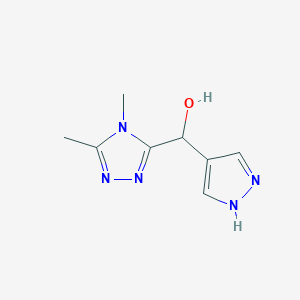
3-(Pentan-3-yl)pyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Pentan-3-yl)pyrrolidin-3-ol is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a pentan-3-yl group attached to the third carbon of the pyrrolidine ring, along with a hydroxyl group at the same position. Pyrrolidines are known for their versatility and are widely used in medicinal chemistry due to their ability to interact with various biological targets .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pentan-3-yl)pyrrolidin-3-ol can be achieved through several methods. One common approach involves the use of the borrowing hydrogen methodology, which employs iridium-catalyzed reactions to functionalize pyrrolidines . In this method, commercially available catalysts, amines, and solvents are used without further purification. The reaction typically involves the use of 1,2,4-butanetriol as a starting material, which undergoes a series of reactions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and reaction conditions tailored to minimize impurities and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Pentan-3-yl)pyrrolidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyl group and the nitrogen atom in the pyrrolidine ring .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve the use of halogenating agents or nucleophiles under specific conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may result in the formation of an amine .
Applications De Recherche Scientifique
3-(Pentan-3-yl)pyrrolidin-3-ol has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as a scaffold for the development of bioactive compounds with potential therapeutic applications . Additionally, it is used in the study of structure-activity relationships to understand how modifications to the pyrrolidine ring affect biological activity .
Mécanisme D'action
The mechanism of action of 3-(Pentan-3-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s ability to interact with enantioselective proteins is influenced by the stereochemistry of the pyrrolidine ring . Molecular docking studies have shown that the interaction with specific proteins, such as Akt, may be a predominant mechanism of action .
Comparaison Avec Des Composés Similaires
3-(Pentan-3-yl)pyrrolidin-3-ol can be compared with other similar compounds, such as pyrrolidin-2-one and pyrrolidin-2,5-dione derivatives. These compounds share the pyrrolidine ring structure but differ in the functional groups attached to the ring . The unique combination of the pentan-3-yl group and the hydroxyl group in this compound contributes to its distinct chemical and biological properties .
List of Similar Compounds:- Pyrrolidin-2-one
- Pyrrolidin-2,5-dione
- Prolinol
- Pyrrolizines
Propriétés
Formule moléculaire |
C9H19NO |
|---|---|
Poids moléculaire |
157.25 g/mol |
Nom IUPAC |
3-pentan-3-ylpyrrolidin-3-ol |
InChI |
InChI=1S/C9H19NO/c1-3-8(4-2)9(11)5-6-10-7-9/h8,10-11H,3-7H2,1-2H3 |
Clé InChI |
XYTJFUUXYHATRQ-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)C1(CCNC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


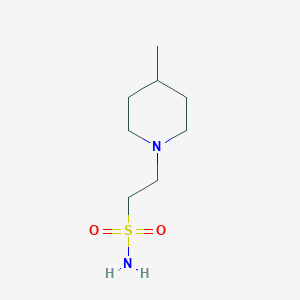
![Ethyl 6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13080032.png)
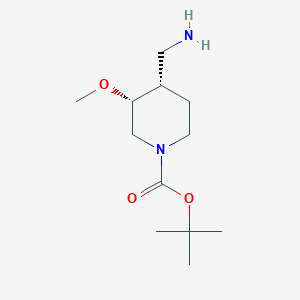
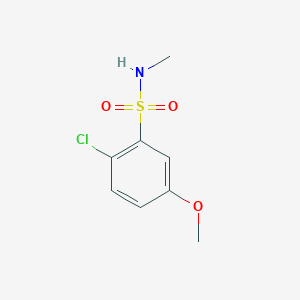
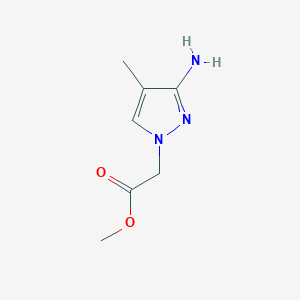

![3-[2-(Trifluoromethyl)-phenoxy]propanenitrile](/img/structure/B13080059.png)
![8-(Tert-butoxycarbonyl)-1-thia-8-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13080066.png)
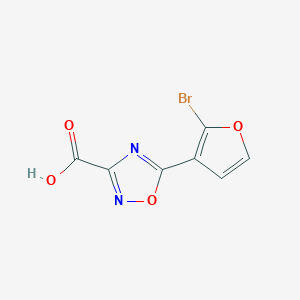
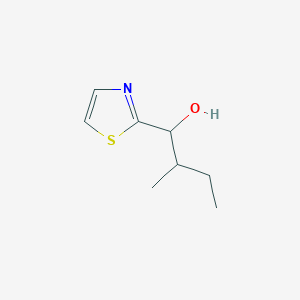

![1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]-3-methylbutan-1-amine](/img/structure/B13080082.png)
![4-{[(2,5-Dimethylphenyl)methyl]amino}butan-2-ol](/img/structure/B13080091.png)
